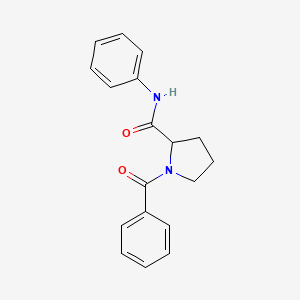
1-benzoyl-N-phenylprolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-N-phenylprolinamide, also known as BPAM, is a chemical compound that belongs to the class of proline derivatives. BPAM has been extensively studied for its potential applications in various scientific fields, including organic chemistry, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
1-benzoyl-N-phenylprolinamide has been extensively studied for its potential applications in various scientific fields, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, 1-benzoyl-N-phenylprolinamide has been used as a chiral catalyst for a variety of reactions, including asymmetric aldol reactions, Michael additions, and Diels-Alder reactions. In medicinal chemistry, 1-benzoyl-N-phenylprolinamide has been investigated for its potential use as a drug target for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, 1-benzoyl-N-phenylprolinamide has been used as a tool for studying protein-protein interactions and enzyme catalysis.
Mécanisme D'action
The mechanism of action of 1-benzoyl-N-phenylprolinamide is not fully understood, but it is believed to involve the formation of a stable complex between 1-benzoyl-N-phenylprolinamide and the target molecule. This complex can then undergo a variety of reactions, including proton transfer, nucleophilic attack, and hydrogen bonding. The exact nature of these reactions depends on the specific target molecule and the conditions of the reaction.
Biochemical and Physiological Effects:
1-benzoyl-N-phenylprolinamide has been shown to have a variety of biochemical and physiological effects, depending on the specific target molecule and the conditions of the reaction. In some cases, 1-benzoyl-N-phenylprolinamide has been shown to inhibit enzyme activity, while in other cases it has been shown to enhance enzyme activity. 1-benzoyl-N-phenylprolinamide has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzoyl-N-phenylprolinamide has several advantages for use in lab experiments, including its high enantioselectivity, low toxicity, and ease of synthesis. However, 1-benzoyl-N-phenylprolinamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to use it effectively.
Orientations Futures
There are several future directions for research on 1-benzoyl-N-phenylprolinamide, including the development of new synthesis methods, the investigation of its potential as a drug target for the treatment of various diseases, and the exploration of its potential as a tool for studying protein-protein interactions and enzyme catalysis. Other potential future directions include the investigation of 1-benzoyl-N-phenylprolinamide's potential as a catalyst for new types of reactions and the development of new applications for 1-benzoyl-N-phenylprolinamide in the field of organic chemistry.
Méthodes De Synthèse
1-benzoyl-N-phenylprolinamide can be synthesized through a variety of methods, including asymmetric synthesis, racemic synthesis, and chiral pool synthesis. The most commonly used method for synthesizing 1-benzoyl-N-phenylprolinamide is asymmetric synthesis, which involves the use of chiral catalysts to produce enantiomerically pure 1-benzoyl-N-phenylprolinamide. This method has been shown to produce high yields of 1-benzoyl-N-phenylprolinamide with excellent enantioselectivity.
Propriétés
IUPAC Name |
1-benzoyl-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17(19-15-10-5-2-6-11-15)16-12-7-13-20(16)18(22)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDJNFOZZRUJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1-(phenylcarbonyl)prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-ethylphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5973714.png)
![1,1'-[(2,3-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5973719.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-tert-butylphenyl)-1,3-cyclohexanedione](/img/structure/B5973732.png)
![2-(4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}-1-piperazinyl)ethanol](/img/structure/B5973736.png)
![methyl 1-{4-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]-3-methoxybenzyl}-4-piperidinecarboxylate](/img/structure/B5973739.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(1,4-dioxan-2-ylmethyl)methylamine](/img/structure/B5973745.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973772.png)
![3-{1-[oxo(phenyl)acetyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5973773.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5973776.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5973783.png)

![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5973800.png)
![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)